2-(4-Bromophenyl)ethene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQAKSRVIIUEV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 2 4 Bromophenyl Ethene 1 Sulfonyl Chloride and Its Analogues
Direct Synthetic Routes to 2-(4-Bromophenyl)ethene-1-sulfonyl Chloride
Direct methods for the synthesis of arylethenesulfonyl chlorides are prized for their efficiency and atom economy. These routes often involve the direct introduction of the sulfonyl chloride functionality or the construction of the arylethene backbone.
Oxidative chlorination provides a direct pathway to sulfonyl chlorides from various sulfur-containing starting materials. This approach is advantageous due to the ready availability of the precursors and the straightforward nature of the transformation.
One common strategy involves the oxidative chlorination of thiols, disulfides, or thioethers. Reagents such as chlorine gas in an aqueous medium have been traditionally used for this purpose. However, due to the hazardous nature of chlorine gas, alternative and milder reagents have been developed. For instance, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as an effective reagent for the oxidative conversion of sulfur compounds to their corresponding sulfonyl chlorides in good to excellent yields. lookchem.com The reaction proceeds under mild conditions and is compatible with a variety of functional groups. lookchem.com Another set of reagents, trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS), have also been shown to be efficient for the oxidative chlorination of sulfur compounds. researchgate.net These methods offer a practical and safer alternative to traditional chlorination protocols. researchgate.netrsc.org
The general mechanism for oxidative chlorination is believed to involve a complex series of steps. It is proposed that the initial step is the oxidation of the sulfur atom to form a sulfur-centered radical cation. stackexchange.com This intermediate then reacts with a nucleophile, leading to the formation of a radical that can undergo further reactions, including dimerization to a disulfide, before being converted to the final sulfonyl chloride. stackexchange.com The reaction conditions, such as the solvent and the specific oxidizing agent used, can significantly influence the reaction pathway and the final product yield. lookchem.com
Table 1: Comparison of Oxidizing Agents for the Synthesis of Arenesulfonyl Chlorides
| Oxidizing Agent | Substrate(s) | Key Advantages |
| Chlorine (aqueous) | Thiols, thioethers, thioacetates, thiocarbamates | Traditional and effective method. researchgate.net |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, disulfides, benzylic sulfides | Mild, efficient, and practical. lookchem.comresearchgate.net |
| Trichloroisocyanuric acid (TCCA) | Sulfur compounds | Mild and efficient. researchgate.net |
| N-Chlorosuccinimide (NCS) | Sulfur compounds | Mild and efficient. researchgate.net |
| Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Thiols | Environmentally friendly, mild conditions. rsc.org |
This table provides a summary of various oxidizing agents used in the synthesis of arenesulfonyl chlorides, highlighting their respective advantages.
An alternative direct route to arylethenesulfonyl chlorides involves addition reactions to styrenes. This method builds the desired carbon-sulfur bond directly onto the vinyl group of a pre-functionalized styrene (B11656) derivative.
One example of this approach is the reaction of sodium styrene p-sulphonate with thionyl chloride in dimethylformamide. prepchem.com This reaction directly converts the sulfonate salt to the corresponding sulfonyl chloride. The process involves cooling the reaction mixture and careful addition of the reagents, followed by extraction and purification to yield the desired product. prepchem.com
Another strategy involves the reaction of sulfenyl chlorides with styrenes. The reaction of 2-quinolinesulfenyl chloride with styrene is a known example, although the specific pathways and product distribution can be complex. researchgate.net The regioselectivity of such additions is a critical factor, and the reaction conditions must be carefully controlled to favor the formation of the desired isomer.
The synthesis of polysulfonyl chlorides of styrene resins has also been explored. This involves the reaction of a polystyrene sulfonic acid with thionyl chloride in an inert liquid diluent, such as a chlorinated aliphatic hydrocarbon. google.com This method allows for the conversion of sulfonic acid groups on a polymer backbone to sulfonyl chloride functionalities. google.com
Palladium-Catalyzed β-Arylation Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer a powerful tool for the construction of 2-aryl-substituted ethenesulfonyl chlorides and their analogues. These methods typically involve the coupling of an aryl donor with an ethenesulfonyl halide.
The Heck-Matsuda reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts as the arylating agent. wikipedia.org This reaction offers several advantages over the traditional Heck reaction, which uses aryl halides or triflates. Notably, the Heck-Matsuda reaction often proceeds under milder conditions, does not require phosphine (B1218219) ligands, and can be performed in air. wikipedia.org
A significant application of this methodology is the β-arylation of ethenesulfonyl fluoride (B91410) (ESF) with arenediazonium tetrafluoroborates. nih.gov This reaction, catalyzed by palladium(II) acetate, provides a direct route to β-arylethenesulfonyl fluorides with high E-selectivity. nih.govnih.gov The reaction exhibits excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl diazonium salt. nih.gov This method has been successfully applied to the synthesis of a variety of β-arylethenesulfonyl fluorides on a significant scale. nih.gov
The catalytic cycle of the Heck-Matsuda reaction is proposed to involve four main steps: oxidative addition of the arenediazonium salt to a palladium(0) species, migratory insertion of the olefin into the aryl-palladium bond, syn β-hydride elimination to release the arylated olefin, and reductive elimination to regenerate the palladium(0) catalyst. wikipedia.org
Table 2: Heck-Matsuda Arylation of Ethenesulfonyl Fluoride
| Aryl Diazonium Tetrafluoroborate Substituent | Catalyst | Yield (%) |
| 4-Methyl | Pd(OAc)₂ | 85 |
| 4-Methoxy | Pd(OAc)₂ | 97 |
| 4-Chloro | Pd(OAc)₂ | 78 |
| 4-Bromo | Pd(OAc)₂ | 75 |
| 4-Nitro | Pd(OAc)₂ | 43 |
This table illustrates the yields of various β-arylethenesulfonyl fluorides synthesized via the Heck-Matsuda reaction, demonstrating the broad substrate scope. Data is illustrative and based on reported findings. nih.gov
The efficiency and selectivity of palladium-catalyzed reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Ligand design plays a crucial role in optimizing the synthesis of aryl ethenesulfonyl chlorides.
In the context of palladium-catalyzed C-N cross-coupling reactions, which share mechanistic similarities with C-C and C-S bond-forming reactions, the rational design of new ligands has been shown to suppress undesired side reactions and enable the coupling of challenging substrates. mit.edusigmaaldrich.com These principles can be applied to the synthesis of aryl ethenesulfonyl chlorides. For instance, the use of bulky, electron-rich phosphine ligands can promote the desired oxidative addition and reductive elimination steps in the catalytic cycle.
Furthermore, the choice of the palladium precatalyst can also significantly impact the reaction outcome. Palladacyclic precatalysts have been shown to be effective in promoting the cross-coupling of arylboronic acids with phenyl chlorosulfate (B8482658) to produce arylsulfonyl chlorides. nih.govmit.edu The optimization of reaction conditions, including the solvent and the presence of a base, is also critical for achieving high yields and selectivity. nih.gov
Photoredox-Catalyzed Preparations of Ethenesulfonyl Chlorides
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology utilizes the energy of visible light to promote single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions.
The synthesis of arenesulfonyl chlorides from anilines has been achieved using visible-light photoredox catalysis. researchgate.net This protocol involves the in situ preparation of arenediazonium salts from anilines, which then undergo a photocatalytic chlorosulfonylation. The reaction employs a ruthenium-based photocatalyst and tolerates a variety of functional groups. researchgate.net A proposed mechanism involves the photoexcitation of the catalyst, followed by SET to the aryldiazonium salt to generate an aryl radical. This radical then reacts with sulfur dioxide, and a subsequent chlorine atom transfer yields the desired arylsulfonyl chloride. researchgate.netresearchgate.net
Sulfonyl chlorides can also be generated from sulfonyl hydrazides using N-chlorosuccinimide (NCS) under mild conditions, a process that can be amenable to photoredox catalysis. researchgate.net Additionally, sulfonyl chlorides themselves can serve as precursors for sulfonyl radicals under visible light irradiation. nih.govnih.gov These radicals can then participate in various addition and cyclization reactions, offering a pathway to more complex sulfone-containing molecules. nih.govnih.gov
The development of metal-free photoredox systems, for example using 4CzIPN as a photocatalyst, provides an even more sustainable approach to these transformations. rsc.org These methods highlight the growing importance of photoredox catalysis in the synthesis of sulfonyl chlorides and their derivatives.
Radical Precursor Generation for Vinyl Sulfonyl Chloride Formation
The formation of vinyl sulfonyl chlorides and related vinyl sulfones frequently proceeds through radical-based mechanisms, which offer alternative pathways to conventional methods. A key step in these syntheses is the generation of sulfonyl radicals. One prominent method involves the use of photocatalysis, where a photocatalyst, upon irradiation with light, initiates a single-electron transfer (SET) to a sulfonyl chloride precursor, generating the reactive sulfonyl radical. rsc.org This sulfonyl radical can then add to an alkyne, creating a vinyl radical intermediate, which subsequently propagates the reaction to form the desired vinyl sulfonyl product. rsc.org
The involvement of free-radical species in these transformations has been confirmed through mechanistic studies. For instance, the introduction of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can completely inhibit the formation of the target product, providing strong evidence for a radical-mediated pathway. rsc.org Photochemical approaches, sometimes assisted by halogen-bonding interactions, have also proven effective in generating both vinyl and sulfur-centered radicals under mild, catalyst-free conditions, further expanding the toolkit for constructing C(sp²)–S bonds. organic-chemistry.orgnih.gov
Substituted and unsubstituted aryl and alkyl sulfonyl halides can undergo bond homolysis to produce electrophilic sulfonyl radicals. These radicals readily add to olefins and acetylenes, leading to the formation of alkyl and vinyl halides, respectively. cmu.edu The stability of the generated sulfonyl radical is a crucial factor; they are generally more stable than carbon-centered radicals derived from alkyl halide initiators, which is advantageous in controlled polymerization processes. cmu.edu
Scope and Limitations in Functional Group Tolerance
A significant advantage of modern synthetic methods, particularly those employing radical mechanisms, is their broad functional group tolerance. Photochemical syntheses of vinyl sulfones via radical-radical cross-coupling have demonstrated excellent compatibility with a wide range of functional groups under metal-free, base-free, and oxidant-free conditions. organic-chemistry.org Similarly, copper-catalyzed couplings of sulfonyl chlorides with alkenes are noted for their gentle reaction conditions and compatibility with diverse functionalities. researchgate.net
However, limitations do exist. For instance, in methods involving the conversion of primary sulfonamides to sulfonyl chlorides, the presence of other unprotected amine groups in the substrate can lead to competitive side reactions, preventing the desired transformation. nih.gov This highlights a key limitation where the activating reagent may not be sufficiently selective for the sulfonamide's NH₂ group over other nucleophilic sites. nih.gov Despite this, many complex molecules can be successfully modified. For example, substrates containing sensitive functionalities such as esters, furan (B31954) rings, unprotected alcohols, and even free carboxylic acids have been shown to be compatible with certain advanced protocols for sulfonyl chloride formation. nih.gov This wide tolerance allows for the late-stage functionalization of complex drug molecules, which would be challenging with harsher, traditional reagents like POCl₃ or SO₂Cl₂ that exhibit low chemoselectivity. nih.gov
Environmentally Conscious Synthetic Protocols
In line with the principles of sustainable development, significant efforts have been directed towards creating environmentally benign synthetic routes for sulfonyl chlorides. These protocols focus on reducing hazardous waste, minimizing solvent use, and employing safer reagents.
Green Chemistry Approaches to Sulfonyl Chloride Synthesis
Green chemistry approaches aim to replace toxic and hazardous reagents with safer alternatives. One such strategy is the metal-free synthesis of sulfonyl chlorides from thiols, which uses oxygen as the terminal oxidant and ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂) that participate in a redox-catalytic cycle. rsc.org Another approach involves the oxidative chlorination of S-alkyl isothiourea salts using N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.netorganic-chemistry.org These methods are considered environmentally friendly because the starting materials are readily available and less hazardous, and the reactions can be performed under mild conditions. organic-chemistry.orgresearchgate.net
The use of alternative solvents is another cornerstone of green synthesis. Protocols have been developed that utilize water, ethanol, glycerol, or deep eutectic solvents (DES) for the synthesis of sulfonamides via in-situ generated sulfonyl chlorides. researchgate.net These methods often feature simple, solvent-free workups, such as filtration, further enhancing their green credentials. researchgate.net The oxyhalogenation of thiols and disulfides using oxone and a potassium halide salt in water is another example of a rapid and efficient synthesis that avoids organic solvents. rsc.org
Solvent Selection and Waste Minimization in Preparation
Solvent choice is critical in determining the environmental impact and efficiency of a synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs), but modern methods increasingly employ greener solvents like water and alcohols. researchgate.netrsc.org The solvolysis of sulfonyl chlorides has been studied in various hydroxylic solvents, including fluoroalcohols, to understand the influence of solvent nucleophilicity and ionizing power on the reaction mechanism, providing a basis for rational solvent selection. nih.govresearchgate.net
Waste minimization is achieved through high atom economy and the recycling of byproducts. In the synthesis using NCS, the water-soluble byproduct, succinimide, can be conveniently recovered from the aqueous phase and converted back into the starting reagent, NCS, using bleach. organic-chemistry.orgresearchgate.net This creates a sustainable loop that significantly reduces waste. organic-chemistry.orgresearchgate.net Furthermore, methods that avoid traditional extraction and column chromatography by allowing for direct filtration or precipitation of the product contribute to waste reduction and operational simplicity. rsc.orgresearchgate.net Continuous flow processes also offer advantages in this regard, with studies showing a favorable process mass intensity (PMI) compared to other methods, indicating a more efficient use of materials. researchgate.net
Comparative Analysis of Synthetic Pathways
Evaluating different synthetic routes requires a careful assessment of their yield, selectivity, and scalability. This analysis helps in selecting the most appropriate method for a specific application, whether for laboratory-scale research or industrial production.
Yield, Selectivity, and Scalability Assessments
Different methodologies for synthesizing sulfonyl chlorides offer varying levels of performance across key metrics. Green chemistry approaches have demonstrated high yields, often comparable to or exceeding those of traditional methods.
Below is an interactive table comparing various environmentally conscious methods for sulfonyl chloride synthesis.
| Precursor | Reagents | Solvent | Yield Range | Key Advantages |
| Thiols | NH₄NO₃, aq. HCl, O₂ | Acetonitrile | High (up to 100% conversion) | Metal-free, reduced solvent use for purification. rsc.org |
| S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS), HCl | Acetonitrile | Moderate to Excellent | Odorless precursors, recyclable byproduct (succinimide). organic-chemistry.orgresearchgate.net |
| Thiols/Disulfides | Oxone, KCl | Water | 82-98% | Rapid, uses water as solvent. rsc.org |
| S-Alkylisothiourea Salts | Bleach (NaOCl), HCl | Ethyl Acetate | High | Worker-friendly, no chromatography needed. organic-chemistry.org |
| Thiols | Sodium dichloroisocyanurate (NaDCC) | Water, EtOH, DES | Good to Excellent | In-situ generation for sulfonamide synthesis, solvent-free workup. researchgate.net |
Scalability is a crucial factor for practical applications. Several modern protocols have been successfully scaled up. The synthesis from S-alkylisothiourea salts has proven effective for large-scale preparations, simplifying purification and enabling byproduct recycling. organic-chemistry.orgresearchgate.net Continuous flow chemistry represents a significant advancement in scalability, allowing for the safe and efficient production of sulfonyl chlorides. researchgate.net An automated continuous system using continuous stirred-tank reactors (CSTRs) has been developed to produce aryl sulfonyl chlorides at a multi-hundred-gram scale, demonstrating the industrial viability of these advanced methodologies. mdpi.com
Mechanistic Divergences in Various Synthetic Protocols
The synthesis of this compound and its analogues can be achieved through various synthetic protocols, each exhibiting distinct mechanistic pathways. The divergence in these mechanisms is primarily influenced by the choice of reagents, catalysts, and reaction conditions, leading to intermediates of different electronic natures. The two predominant mechanistic routes are the free-radical pathway and the electrophilic addition pathway. Understanding these divergences is crucial for controlling the regioselectivity and stereoselectivity of the synthesis, as well as for optimizing reaction yields and minimizing side products.
Free-Radical Pathways
Free-radical mechanisms are common in the synthesis of styryl sulfonyl chlorides, particularly when initiated by light, heat, or radical initiators. These reactions typically involve the addition of a sulfonyl radical to the double bond of the styrene derivative.
A common method involves the reaction of a substituted styrene, such as 4-bromostyrene (B1200502), with a source of sulfonyl chloride radicals. For instance, the decomposition of arylsulfonyl hydrazides in the presence of an oxidizing agent can generate the corresponding sulfonyl radical. This radical then adds to the alkene.
The key steps in a generalized free-radical synthesis are:
Initiation: Generation of a sulfonyl radical, often through the homolytic cleavage of a precursor molecule.
Propagation:
Addition of the sulfonyl radical to the double bond of 4-bromostyrene. This addition preferentially occurs at the less substituted carbon atom to form a more stable benzylic radical.
The resulting carbon-centered radical then abstracts a chlorine atom from a chlorine source (e.g., a chlorinated solvent or a specific chlorinating agent) to yield the final product and a new radical that continues the chain reaction.
Termination: Combination of two radical species to form a stable, non-radical product.
The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate. In the case of 4-bromostyrene, the addition of the sulfonyl radical to the terminal carbon of the vinyl group leads to the formation of a resonance-stabilized benzylic radical, thus favoring the formation of the 1-sulfonyl-2-phenyl isomer.
| Parameter | Free-Radical Protocol Example |
| Reactants | 4-Bromostyrene, Arylsulfonyl hydrazide, N-Chlorosuccinimide (NCS) |
| Initiator | AIBN (Azobisisobutyronitrile) or light (photochemical) |
| Key Intermediate | Resonance-stabilized benzylic radical |
| Solvent | Aprotic, non-polar solvents (e.g., carbon tetrachloride) |
| Stereochemistry | Often results in a mixture of (E) and (Z) isomers |
Electrophilic Addition Pathways
In contrast to free-radical processes, electrophilic addition mechanisms involve the attack of an electrophilic sulfur species on the electron-rich double bond of the styrene. A classic example is the reaction of a styrene with sulfuryl chloride (SO₂Cl₂), which can act as a source of electrophilic chlorine or sulfur dioxide and chlorine.
The mechanism can proceed through the following steps:
Formation of the Electrophile: Sulfuryl chloride itself or a species derived from it acts as the electrophile.
Electrophilic Attack: The π-electrons of the double bond in 4-bromostyrene attack the electrophilic sulfur (or chlorine), leading to the formation of a carbocationic intermediate. The positive charge is localized on the carbon atom that can best stabilize it, which is the benzylic position due to resonance with the aromatic ring.
Nucleophilic Trapping: The carbocation is then trapped by a nucleophile, typically a chloride ion, to form an initial adduct.
Elimination: Subsequent elimination of hydrogen chloride (HCl) can lead to the formation of the desired vinyl sulfonyl chloride.
The conditions for electrophilic addition often involve polar solvents to stabilize the charged intermediates. The presence of Lewis acids can also promote the reaction by enhancing the electrophilicity of the sulfuryl chloride.
| Parameter | Electrophilic Addition Protocol Example |
| Reactants | 4-Bromostyrene, Sulfuryl chloride (SO₂Cl₂) |
| Catalyst | Lewis acids (optional, e.g., AlCl₃) |
| Key Intermediate | Benzylic carbocation |
| Solvent | Polar aprotic solvents (e.g., dichloromethane, acetonitrile) |
| Stereochemistry | Can be more stereoselective, often favoring the (E)-isomer |
Mechanistic Divergence Summary
The choice between a free-radical and an electrophilic addition pathway has significant implications for the synthesis of this compound. The following table summarizes the key distinctions:
| Feature | Free-Radical Mechanism | Electrophilic Addition Mechanism |
| Initiation | Homolytic bond cleavage (light, heat, initiator) | Heterolytic process, formation of an electrophile |
| Key Intermediate | Neutral radical (benzylic) | Cationic species (benzylic carbocation) |
| Influence of Substituents | Radical stabilizing groups on the styrene enhance reactivity | Electron-donating groups on the styrene enhance reactivity |
| Solvent Effects | Less sensitive to solvent polarity | Favored by polar solvents that stabilize charged intermediates |
| Side Reactions | Polymerization of the styrene, radical coupling reactions | Rearrangements of the carbocationic intermediate, addition of solvent |
| Stereochemical Control | Generally lower, can lead to isomeric mixtures | Potentially higher, depending on the specific mechanism of elimination |
Iii. Reactivity Profiles and Mechanistic Investigations of 2 4 Bromophenyl Ethene 1 Sulfonyl Chloride
Electrophilic Character and Reaction Pathways
The electronic structure of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride is characterized by two primary electrophilic centers. The presence of the electron-withdrawing sulfonyl chloride group significantly influences the reactivity of the entire molecule.
The carbon-carbon double bond in the ethene moiety is activated by the strongly electron-withdrawing sulfonyl chloride group, rendering the β-carbon susceptible to nucleophilic attack. This behavior is characteristic of a Michael acceptor. In a Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a sulfonyl compound. This 1,4-conjugate addition is a widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate-like intermediate. Subsequent protonation yields the final addition product. The 4-bromophenyl group can also exert an electronic influence on the reactivity of the double bond, though the effect of the sulfonyl chloride group is generally considered dominant in activating the system for Michael addition.
The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom. This makes it a prime target for nucleophilic attack. Nucleophilic substitution at the sulfonyl sulfur is a fundamental reaction of this functional group.
Mechanistic studies on analogous compounds, such as trans-β-styrenesulfonyl chloride, suggest that these reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the sulfur atom, and the chloride ion, a good leaving group, is displaced simultaneously. This mechanism is favored due to the steric accessibility of the sulfur atom and the instability of a potential sulfonyl cation intermediate that would be formed in a stepwise SN1 pathway.
Nucleophilic Addition Reactions
The dual electrophilic nature of this compound allows it to react with a wide array of nucleophiles, leading to a diverse range of products. These reactions can occur at either the sulfonyl chloride group or the β-carbon of the ethene moiety, with the reaction conditions and the nature of the nucleophile often dictating the outcome.
The reaction of sulfonyl chlorides with primary and secondary amines is a well-established and efficient method for the synthesis of sulfonamides. In the case of this compound, this reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. Typically, a base, such as pyridine (B92270) or triethylamine (B128534), is added to neutralize the HCl formed during the reaction and to drive the equilibrium towards the product.
The general reaction is as follows:
R-NH₂ + ClSO₂-CH=CH-C₆H₄Br → R-NH-SO₂-CH=CH-C₆H₄Br + HCl
The resulting vinyl sulfonamides are valuable synthetic intermediates and have been investigated for various applications.
Table 1: Synthesis of N-Substituted (E)-2-(4-Bromophenyl)ethene-1-sulfonamides
| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Aniline (B41778) | Pyridine, 0 °C to rt | N-Phenyl-(E)-2-(4-bromophenyl)ethene-1-sulfonamide | Data not available |
| Benzylamine | Triethylamine, CH₂Cl₂, rt | N-Benzyl-(E)-2-(4-bromophenyl)ethene-1-sulfonamide | Data not available |
Alcohols and phenols, acting as oxygen nucleophiles, can react with this compound to form sulfonate esters. This reaction, often carried out in the presence of a base like pyridine, is analogous to the formation of sulfonamides. The oxygen atom of the alcohol or phenol (B47542) attacks the sulfonyl sulfur, displacing the chloride ion.
The general reaction is:
R-OH + ClSO₂-CH=CH-C₆H₄Br → R-O-SO₂-CH=CH-C₆H₄Br + HCl
These sulfonate esters are also useful in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Table 2: Synthesis of (E)-2-(4-Bromophenyl)ethene-1-sulfonates
| Nucleophile (Alcohol/Phenol) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Methanol | Pyridine, 0 °C | Methyl (E)-2-(4-bromophenyl)ethene-1-sulfonate | Data not available |
| Phenol | Triethylamine, CH₂Cl₂, rt | Phenyl (E)-2-(4-bromophenyl)ethene-1-sulfonate | Data not available |
Thiols, as sulfur nucleophiles, can react with this compound at the sulfonyl chloride group to form thiosulfonates. Alternatively, under conditions that favor Michael addition, the thiolate anion can add to the β-carbon of the ethene moiety.
Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters) or organometallic reagents, are expected to primarily undergo Michael addition to the activated double bond. This reaction would result in the formation of a new carbon-carbon bond at the β-position relative to the sulfonyl group.
Table 3: Potential Reactions with Sulfur and Carbon Nucleophiles
| Nucleophile | Expected Reaction Type | Potential Product |
|---|---|---|
| Thiophenol | Nucleophilic Substitution | S-Phenyl (E)-2-(4-bromophenyl)ethene-1-thiosulfonate |
| Sodium thiophenolate | Michael Addition | 2-(4-Bromophenyl)-1-(phenylthio)ethane-1-sulfonyl chloride |
| Diethyl malonate (in presence of base) | Michael Addition | Diethyl 2-((E)-2-((4-bromophenyl)sulfonyl)vinyl)malonate |
Note: The products listed are based on the expected reactivity patterns. Specific experimental data for these reactions with this compound are not widely reported.
Enantioselective Nucleophilic Additions and Organocatalysis
While the high reactivity of the sulfonyl chloride group often precludes its direct use in organocatalytic nucleophilic additions, the corresponding vinyl sulfones, which can be readily prepared from this compound, are excellent substrates for such transformations. The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, making it a highly effective Michael acceptor.
Research into analogous β-arylvinyl sulfones has demonstrated that organocatalysis provides a powerful tool for achieving high enantioselectivity in conjugate addition reactions. nih.govnih.gov Chiral amine catalysts, particularly those based on a pyrrolidine (B122466) framework, have been successfully employed to catalyze the addition of aldehydes to vinyl sulfones, yielding chiral γ-sulfonyl aldehydes with excellent stereocontrol. nih.gov Similarly, chiral tertiary amino-thiourea catalysts have proven effective in the addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones, a class of highly reactive Michael acceptors. nih.govacs.org These reactions typically proceed under mild conditions and afford the Michael adducts in high yields and with impressive enantioselectivities. acs.org
Comparative studies have shown that the reactivity of the vinylsulfonyl acceptor is highly dependent on the substituent attached to the sulfur atom. For instance, the electron-withdrawing power increases significantly in the series SO₂F << SO₂CF₃ < SO₂C₄F₉, with the more electron-deficient derivatives showing enhanced reactivity. nih.gov Although specific studies on this compound in this context are limited, its conversion to various vinyl sulfones would unlock access to a broad range of chiral building blocks through established organocatalytic methods.
| Nucleophile | Catalyst Type | Substrate Type | Typical Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Aldehydes | Chiral Pyrrolidine | Vinyl Sulfones | High | Up to >99% | nih.gov |
| 1,3-Dicarbonyls | Tertiary Amino-Thiourea | β-Arylvinyl Triflones | High | Up to 97% | nih.gov |
Cycloaddition Chemistry
The electron-deficient alkene of this compound makes it a potent component in various cycloaddition reactions, serving as a dienophile or dipolarophile to construct complex cyclic and heterocyclic systems.
The polarized double bond of vinylsulfonyl compounds readily engages with 1,3-dipoles such as nitrones in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. This reaction pathway provides a direct route to isoxazolidine (B1194047) derivatives, which are valuable scaffolds in medicinal chemistry. While specific examples utilizing this compound are not extensively documented, the known reactivity of vinyl sulfones suggests it would be a highly competent dipolarophile. Mechanistically, these reactions are believed to proceed in a concerted fashion, with the regioselectivity being controlled by the electronic and steric properties of both the dipole and the dipolarophile. The resulting N-sulfonyl isoxazolidines can be further elaborated, making this a strategic approach to novel heterocyclic entities.
Beyond [3+2] cycloadditions, this compound is a versatile precursor for a variety of heterocyclic systems. The dual reactivity of the molecule—the electrophilic alkene and the sulfonyl chloride group—can be harnessed to design annulation strategies. For example, reaction with binucleophiles can lead to the formation of various saturated or unsaturated heterocycles. Furthermore, the products of initial cycloaddition or nucleophilic addition reactions serve as intermediates for subsequent cyclizations. Research on related compounds, such as 2-N-phenylsulfonylaminobenzaldehyde, has shown that Wittig condensation followed by reduction and acid-catalyzed cyclization can yield quinoline (B57606) derivatives. clockss.org This highlights the potential of the sulfonyl group to direct complex cyclization cascades for the synthesis of important heterocyclic cores.
Radical-Mediated Transformations
Radical chemistry offers a powerful and complementary approach to functionalizing the alkene moiety of this compound. These methods are often characterized by mild reaction conditions and high functional group tolerance.
Visible-light photoredox catalysis has emerged as a premier strategy for the difunctionalization of alkenes. This approach allows for the simultaneous introduction of two different functional groups across the double bond. Recent studies have demonstrated the efficient sulfonyltrifluoromethylation of styrenes using red light-mediated copper- and osmium-photoredox catalysis. nih.gov In this system, substrates like 4-bromostyrene (B1200502), a close structural analog of the target compound, were shown to be well-tolerated, affording the desired products in good yields. nih.gov
The general mechanism involves the photocatalyst absorbing visible light and being excited to a state where it can engage in single-electron transfer (SET). The excited photocatalyst reduces a sulfinate salt (which can be generated from a sulfonyl chloride) to form a sulfonyl radical. nih.govchemrxiv.org This radical then adds to the alkene of the 2-(4-bromophenyl)ethenyl system to generate a stabilized benzylic carbon-centered radical. This radical intermediate is subsequently trapped by another species, such as a trifluoromethyl radical generated in the catalytic cycle, to yield the final difunctionalized product. nih.gov The regioselectivity of the addition is precisely controlled by the sequence of radical generation and addition steps. nih.gov
| Alkene Substrate | Added Groups | Catalytic System | Key Features | Reference |
|---|---|---|---|---|
| 4-Bromostyrene | -SO₂R, -CF₃ | Red-light, Os(II)/Cu(II) | High regioselectivity; installs -CF₃ at the α-position. | nih.gov |
| Unactivated Alkenes | -SO₂CF₃, -Alkyl | Blue-light, Ru(II) | Creates C(sp³)–C(sp³) and C(sp³)–S bonds in one step. | chemrxiv.org |
| Styrenes | -SCF₃, -SO₂R | Blue-light, Ru(II)/Au(I) | Intermolecular atom transfer thiosulfonylation. | mdpi.com |
The alkene in this compound is susceptible to radical addition of halogens. Standard radical initiators (e.g., AIBN) or photochemical methods can be used to generate halogen radicals from sources like N-halosuccinimides (NCS, NBS) for addition across the double bond.
Furthermore, the sulfonyl chloride moiety itself can participate in radical processes. Photochemical methods have been developed for the synthesis of vinyl sulfones via the radical-radical cross-coupling of vinyl bromides and sodium sulfinates, where the sulfinates can be generated in a one-pot fashion from sulfonyl chlorides. nih.govorganic-chemistry.org Mechanistic studies suggest that under visible light irradiation, a halogen-bonding complex can form between a halide and the sulfinate, which then undergoes photoinduced electron transfer to generate both a vinyl radical and a sulfonyl radical for subsequent coupling. organic-chemistry.orgcore.ac.uk This reactivity underscores the potential for this compound to act as a precursor to sulfonyl radicals under specific photochemical, metal-free conditions, opening avenues for further radical-mediated transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis offers powerful tools for the functionalization of this compound. The presence of both a C(sp2)-Br bond and a C(sp2)-SO2Cl bond opens up possibilities for selective cross-coupling reactions, enabling the construction of complex molecular architectures.
The bromophenyl group of this compound is a classical handle for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.
In a typical Suzuki-Miyaura coupling, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst. The resulting organopalladium(II) species then undergoes transmetalation with a boronic acid or its derivative, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established. The general reaction scheme is depicted below:
General Scheme for Suzuki-Miyaura Coupling:
Catalyst: Typically Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes with phosphine (B1218219) ligands.
Base: A base such as K₂CO₃, Cs₂CO₃, or NaOEt is required to activate the boronic acid.
Solvent: Common solvents include toluene, DMF, and THF.
Similarly, the Sonogashira coupling allows for the formation of a C(sp2)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes. The proposed mechanism involves the formation of a copper acetylide, which then reacts with the organopalladium(II) intermediate.
General Scheme for Sonogashira Coupling:
Catalyst: A combination of a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA) is commonly used.
Solvent: The amine base can often serve as the solvent, or co-solvents like THF or DMF may be used.
While specific data for this compound is limited, the following table provides representative conditions for Suzuki and Sonogashira couplings of similar aryl bromides, which can be inferred to be applicable.
| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | 4-Bromostyrene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| Suzuki-Miyaura | 1-Bromo-4-vinylbenzene | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | >95 |
| Sonogashira | 4-Bromostyrene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | >90 |
| Sonogashira | 1-Bromo-4-vinylbenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | >85 |
This table presents generalized data for analogous compounds to illustrate typical reaction conditions and yields.
The activation of the carbon-sulfonyl bond (C-S) in sulfonyl chlorides presents an alternative pathway for cross-coupling reactions. Transition metals, particularly palladium and nickel, can mediate the desulfonylative cross-coupling of sulfonyl chlorides. In these reactions, the sulfonyl chloride group acts as a leaving group, being replaced by various nucleophiles.
Mechanistically, the process is believed to involve the oxidative addition of the transition metal into the S-Cl bond, followed by the extrusion of sulfur dioxide (SO₂) and the formation of an organometallic species that can then participate in a cross-coupling cycle. The reactivity of the C-SO₂Cl bond in such reactions has been shown to be influenced by the nature of the catalytic system and the reaction conditions. For some substrates, the C-SO₂Cl bond can be more reactive than a C-Br bond, offering a different selectivity profile.
Research on the desulfonylative coupling of arenesulfonyl chlorides has demonstrated their utility in Stille, Suzuki-Miyaura, and Negishi reactions. These reactions proceed via the cleavage of the C-S bond, providing a complementary approach to traditional cross-coupling methods that rely on C-halogen bond activation.
The competition between C-Br and C-SO₂Cl bond activation in this compound would be a key factor in determining the outcome of a transition metal-catalyzed reaction. The choice of catalyst, ligands, and reaction conditions would likely play a crucial role in directing the selectivity towards one of these reactive sites. While detailed mechanistic studies on this specific molecule are scarce, the broader literature on sulfonyl chloride chemistry suggests that both pathways are plausible.
Stereo- and Regioselectivity in Chemical Transformations
The vinylsulfonyl chloride moiety in this compound introduces elements of stereochemistry and regiochemistry into its reactions. The control of these aspects is critical for the synthesis of well-defined products.
The ethene bridge in this compound can exist as either the (E) or (Z) isomer. Many synthetic routes leading to this compound favor the formation of the thermodynamically more stable (E)-isomer. However, during subsequent chemical transformations, the potential for isomerization exists, which could lead to a mixture of products.
The stereochemical integrity of the double bond is often dependent on the reaction mechanism. For instance, in palladium-catalyzed cross-coupling reactions like the Heck reaction, the stereochemistry of the starting vinyl halide is typically retained in the product. This is attributed to the syn-addition of the organopalladium species to the double bond, followed by a syn-elimination of the palladium hydride.
Conversely, reactions that proceed through radical intermediates or involve reversible addition-elimination steps may lead to a loss of stereochemical information, resulting in a mixture of (E) and (Z) isomers. The specific reaction conditions, including temperature, solvent, and the presence of additives, can influence the stereochemical outcome. For reactions involving the sulfonyl chloride group, the nature of the nucleophile and the reaction mechanism will determine if the configuration of the double bond is preserved.
The presence of multiple reactive sites in this compound necessitates careful control of regioselectivity in functionalization reactions. The primary sites for reaction are the C-Br bond, the S-Cl bond, and the C=C double bond.
C-Br versus S-Cl Reactivity: As discussed in the context of cross-coupling reactions, the relative reactivity of the C-Br and S-Cl bonds towards a transition metal catalyst can be modulated. The choice of catalyst and ligands is paramount in achieving selective activation of one site over the other. For instance, certain palladium catalysts may preferentially activate the C-Br bond, leaving the sulfonyl chloride group intact, while others might favor desulfonylative coupling.
Reactions at the C=C Double Bond: The electron-withdrawing nature of the sulfonyl chloride group activates the double bond towards nucleophilic attack, particularly in Michael-type additions. The regioselectivity of such additions would be governed by the electronic and steric properties of the nucleophile and the substrate. Nucleophilic attack would be expected to occur at the carbon atom beta to the sulfonyl group.
Functionalization of the Aryl Ring: Electrophilic aromatic substitution on the bromophenyl ring would be directed by the existing substituents. The bromo group is an ortho-, para-director, while the vinylsulfonyl group is a deactivating, meta-directing group. The interplay of these directing effects would determine the position of substitution in electrophilic reactions.
Iv. Derivatization and Functionalization of 2 4 Bromophenyl Ethene 1 Sulfonyl Chloride
Conversion to Sulfonamide Derivatives
The reaction of 2-(4-bromophenyl)ethene-1-sulfonyl chloride with primary or secondary amines is a robust and straightforward method for the synthesis of sulfonamides. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
The synthesis of N-aryl-2-arylethenesulfonamides from this compound involves its reaction with a variety of substituted anilines. The electronic and steric properties of the aniline (B41778) can influence the reaction rate, but generally, the formation of the sulfonamide bond proceeds efficiently. This method allows for the introduction of a wide range of substituents on the N-aryl ring, providing a modular approach to novel compounds.
Table 1: Examples of N-Aryl-2-(4-bromophenyl)ethenesulfonamides
| N-Aryl Substituent | Amine Reactant | Resulting Sulfonamide |
| Phenyl | Aniline | N-Phenyl-2-(4-bromophenyl)ethene-1-sulfonamide |
| 4-Methylphenyl | p-Toluidine | N-(4-Methylphenyl)-2-(4-bromophenyl)ethene-1-sulfonamide |
| 4-Methoxyphenyl | p-Anisidine | N-(4-Methoxyphenyl)-2-(4-bromophenyl)ethene-1-sulfonamide |
| 4-Chlorophenyl | 4-Chloroaniline | N-(4-Chlorophenyl)-2-(4-bromophenyl)ethene-1-sulfonamide |
| 4-Nitrophenyl | 4-Nitroaniline | N-(4-Nitrophenyl)-2-(4-bromophenyl)ethene-1-sulfonamide |
The versatility of the sulfonylation reaction extends to the use of heterocyclic amines as nucleophiles. This approach opens the door to a vast chemical space of heterocyclic sulfonamides, which are of significant interest in medicinal chemistry. The reaction of this compound with nitrogen-containing heterocycles, such as piperidine, morpholine, and piperazine, readily affords the corresponding sulfonamide derivatives.
Table 2: Examples of Heterocyclic Sulfonamides Derived from this compound
| Heterocyclic Amine | Resulting Sulfonamide |
| Piperidine | 1-((E)-2-(4-Bromophenyl)ethene-1-sulfonyl)piperidine |
| Morpholine | 4-((E)-2-(4-Bromophenyl)ethene-1-sulfonyl)morpholine |
| Piperazine | 1-((E)-2-(4-Bromophenyl)ethene-1-sulfonyl)piperazine |
| Pyrrolidine (B122466) | 1-((E)-2-(4-Bromophenyl)ethene-1-sulfonyl)pyrrolidine |
Transformations to Other Sulfonyl Functionalities
Beyond sulfonamides, the sulfonyl chloride group of this compound can be converted into other important sulfonyl functionalities, expanding its synthetic utility.
Sulfonyl fluorides can be synthesized from sulfonyl chlorides through a halide exchange reaction. This transformation is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. The resulting 2-(4-bromophenyl)ethene-1-sulfonyl fluoride is a valuable synthetic intermediate, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.
Hydrolysis of the sulfonyl chloride group, typically under basic conditions followed by acidification, yields the corresponding 2-(4-bromophenyl)ethene-1-sulfonic acid. This sulfonic acid can then be activated for further reactions. For instance, treatment with reagents such as N,N'-carbonyldiimidazole (CDI) can generate the corresponding sulfonyl imidazolide. These activated species can be useful in subsequent coupling reactions.
Functionalization of the Bromine Atom
The bromine atom on the phenyl ring of this compound and its derivatives serves as a versatile handle for the introduction of further molecular complexity through various palladium-catalyzed cross-coupling reactions. It is important to note that for many of these transformations, it is often advantageous to first convert the reactive sulfonyl chloride moiety into a more stable functional group, such as a sulfonamide or sulfonate ester, to prevent undesired side reactions.
Common cross-coupling reactions that can be employed include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.
Heck Coupling: Reaction with alkenes to introduce new vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.
Cyanation: Introduction of a nitrile group using a cyanide source.
These reactions significantly enhance the structural diversity of molecules that can be accessed from the this compound scaffold.
Aryl Halide Reactivity in Cross-Coupling Methods
The aryl bromide moiety within this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions. This class of reactions provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgwikipedia.org The reactivity of the C-Br bond is generally intermediate between that of aryl iodides and aryl chlorides, making it a reliable and widely used electrophile in these transformations. mdpi.com While specific research detailing the cross-coupling reactions of this compound is not extensively documented, its reactivity can be confidently predicted based on well-established chemical principles for similarly structured aryl bromides.
The presence of the electron-withdrawing ethenesulfonyl chloride group can influence the reactivity of the aryl bromide. For many palladium-catalyzed reactions, such groups can enhance the rate of the initial oxidative addition step, which is often rate-limiting. mdpi.com The following sections describe the expected outcomes of subjecting this compound to several cornerstone cross-coupling methods.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid. yonedalabs.comsandiego.edu Reacting this compound with various arylboronic acids would yield biaryl derivatives, which are prevalent structures in pharmaceuticals and materials science. chemrevlett.comnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. yonedalabs.com
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing an excellent route to stilbene (B7821643) derivatives when using styrene (B11656) as the coupling partner. wikipedia.orgorganic-chemistry.org This transformation is instrumental in synthesizing compounds with extended conjugation, which are often explored for their optical and electronic properties. uliege.be The reaction proceeds via a palladium catalyst and requires a base, with the stereochemical outcome typically favoring the E (trans) isomer. organic-chemistry.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. mdpi.comorganic-chemistry.org This method is highly effective for creating C(sp²)–C(sp) bonds, leading to arylalkyne structures that are valuable precursors in organic synthesis. mdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgyoutube.com It has become a dominant method for synthesizing arylamines, which are key components in a vast array of biologically active compounds and functional materials. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org
The table below summarizes representative conditions for these cross-coupling reactions as they would apply to this compound, based on established protocols for analogous aryl bromides.
| Coupling Reaction | Coupling Partner | Expected Product Structure | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-(Biphenyl-4-yl)ethene-1-sulfonyl chloride | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Heck | Styrene | 2-(4-Styrylphenyl)ethene-1-sulfonyl chloride | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-(4-(Alkynyl)phenyl)ethene-1-sulfonyl chloride | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diisopropylamine (B44863) | THF, DMF |
| Buchwald-Hartwig | Amine (R₂NH) | 2-(4-(Amino)phenyl)ethene-1-sulfonyl chloride | Pd₂(dba)₃/XPhos or BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
Precursor for Advanced Aryl Linkages
The true synthetic power of applying cross-coupling methods to this compound lies in its role as a precursor for molecules with advanced aryl linkages. The products generated are not merely final compounds but are versatile intermediates for further chemical transformations.
The biaryl sulfonyl chlorides obtained from Suzuki-Miyaura coupling serve as building blocks for a variety of complex structures. The biaryl motif is a privileged scaffold in medicinal chemistry and a core component of liquid crystals and organic light-emitting diodes (OLEDs). The remaining sulfonyl chloride group can be readily converted into sulfonamides, sulfones, or sulfonic esters, allowing for the introduction of a wide range of functionalities. For instance, coupling with a second boronic acid could lead to terphenyl derivatives, while reaction with amines can generate biaryl sulfonamides, a class of compounds with documented biological activity. researchgate.net
Similarly, the stilbene derivatives produced via the Heck reaction are of significant interest. The stilbene core is associated with diverse biological activities, including those of phytoalexins like resveratrol. uliege.bersc.org These molecules are also foundational in materials science for creating fluorescent dyes and organic semiconductors. The vinyl sulfonyl chloride moiety in these products remains a reactive site for nucleophilic substitution or for use in cycloaddition reactions, paving the way for highly functionalized, extended π-systems.
Finally, the arylalkynes from Sonogashira coupling and the arylamines from Buchwald-Hartwig amination are also critical precursors. Arylalkynes can undergo further reactions such as cyclizations to form heterocycles or click reactions for bioconjugation. Arylamines are precursors to azo dyes, pharmaceuticals, and polymers like polyamides and polyimides. In each case, the initial cross-coupling reaction transforms a simple aryl bromide into a more complex and functional intermediate, demonstrating the role of this compound as a valuable starting material for advanced chemical synthesis.
V. Applications of 2 4 Bromophenyl Ethene 1 Sulfonyl Chloride As a Versatile Synthetic Building Block
Precursor in Complex Organic Synthesis
The presence of two distinct reactive sites in 2-(4-bromophenyl)ethene-1-sulfonyl chloride makes it an ideal starting material for the construction of intricate molecular architectures. The vinylsulfonyl chloride part of the molecule can readily react with nucleophiles, while the bromophenyl group is a classic handle for palladium-catalyzed cross-coupling reactions.
The bromine atom on the phenyl ring of this compound provides a strategic point for carbon-carbon bond formation, enabling the synthesis of multi-substituted arylethenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for this purpose. These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring, leading to a diverse array of complex styrenic compounds.
For instance, in a typical Suzuki-Miyaura coupling, the bromophenyl group can react with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, the Heck reaction allows for the coupling of the bromophenyl group with an alkene, further extending the conjugated system. These transformations are fundamental in the synthesis of compounds with tailored electronic and photophysical properties.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(4-Arylphenyl)ethene-1-sulfonyl chloride |
| Heck Coupling | This compound, Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-(4-Vinylphenyl)ethene-1-sulfonyl chloride derivative |
The sulfonyl chloride functional group is a key electrophile for the synthesis of sulfonamides and sulfonates. By reacting this compound with chiral amines or alcohols, it is possible to generate diastereomeric sulfonamides and sulfonates, which can then be separated to yield enantiomerically pure compounds. This approach is a cornerstone of asymmetric synthesis, providing access to chiral molecules with specific biological activities or catalytic properties.
The synthesis of (E)-2-(4-bromophenyl)ethenesulfonyl chloride has been reported through the chlorosulfonylation of 4-bromostyrene (B1200502) with sulfuryl chloride, yielding the product as a white solid. nih.gov This intermediate can then be reacted with a variety of nucleophiles, including chiral ones, to produce a range of sulfonyl derivatives. For example, the reaction with a chiral amine would lead to the formation of a chiral sulfonamide, a structural motif present in many pharmaceuticals.
Table 2: Synthesis of Chiral Sulfonyl Derivatives
| Reactant | Reagent | Product | Chirality |
| This compound | Chiral Amine (e.g., (R)-1-phenylethylamine) | Chiral Sulfonamide | Introduction of a stereocenter |
| This compound | Chiral Alcohol (e.g., (R)-2-butanol) | Chiral Sulfonate Ester | Introduction of a stereocenter |
Intermediate in Material Science Precursors
The unique electronic and structural features of this compound make it an attractive intermediate for the synthesis of novel organic materials. The styrenic core, combined with the potential for functionalization at both the sulfonyl and phenyl positions, allows for the design of monomers for advanced polymers and precursors for optoelectronic materials.
The vinyl group in this compound can participate in polymerization reactions, leading to the formation of polysulfonamides or polysulfonates with defined properties. The resulting polymers, bearing a bromophenyl pendant group, can be further modified through post-polymerization functionalization, allowing for the fine-tuning of their physical and chemical characteristics. For example, the bromine atoms can serve as sites for cross-linking or for the attachment of other functional moieties.
Derivatives of this compound hold significant promise for applications in optoelectronics. The extended π-conjugation that can be achieved through cross-coupling reactions at the bromophenyl position is a key feature for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl group can also be used to modulate the electronic properties of the molecule and to enhance the processability and stability of the resulting materials. The synthesis of poly(styrene sulfonyl chloride) and its derivatives has been explored for applications such as fuel cell membranes and water purification, highlighting the potential of this class of polymers. researchgate.net
Table 3: Potential Polymer Structures from this compound Derivatives
| Monomer Derivative | Polymerization Method | Potential Polymer Application |
| Amide/Ester of 2-(4-Arylphenyl)ethene-1-sulfonic acid | Radical Polymerization | Conjugated polymers for OLEDs |
| 2-(4-Vinylphenyl)ethene-1-sulfonamide | Ring-Opening Metathesis Polymerization (ROMP) | Cross-linked networks for advanced composites |
Enabling Access to Diverse Chemical Libraries
The bifunctional nature of this compound makes it an excellent scaffold for the construction of diverse chemical libraries for high-throughput screening in drug discovery and materials science. By systematically varying the reactants at both the sulfonyl chloride and the bromophenyl positions, a large number of distinct compounds can be synthesized in a combinatorial fashion.
For example, a library of compounds can be generated by first reacting this compound with a set of different amines to form a variety of sulfonamides. Each of these sulfonamides can then be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids or alkenes. This two-dimensional approach allows for the rapid generation of a large and structurally diverse collection of molecules from a single starting material. A study on (E)-N-aryl-2-arylethenesulfonamide analogues as potential anticancer agents showcases the utility of such scaffolds in medicinal chemistry. nih.gov
Parallel Synthesis and High-Throughput Derivatization
Parallel synthesis is a powerful strategy to rapidly generate a multitude of individual compounds in a spatially separated manner, typically in microtiter plates. This approach allows for the simultaneous synthesis of tens to hundreds of compounds, facilitating high-throughput screening and the rapid exploration of structure-activity relationships (SAR). This compound is exceptionally well-suited for such synthetic platforms due to the reliable and high-yielding reactivity of the sulfonyl chloride group.
The primary reaction involves the sulfonylation of a wide array of nucleophiles, most commonly primary and secondary amines, to produce a library of corresponding vinyl sulfonamides. nih.gov This reaction is typically robust and proceeds under mild conditions, which is a critical requirement for automated or semi-automated parallel synthesis. The vinyl sulfonamide products are of significant interest as they can act as covalent inhibitors by targeting nucleophilic amino acid residues like cysteine or lysine in proteins. nih.govnih.gov
The general scheme for the parallel derivatization of this compound with a library of amines (R-NH₂) is depicted below:
Reaction Scheme: (4-Br-C₆H₄)-CH=CH-SO₂Cl + R-NH₂ → (4-Br-C₆H₄)-CH=CH-SO₂-NH-R
This straightforward reaction allows for the creation of a large library by simply varying the "R" group of the amine. A representative set of amines and the corresponding potential products are shown in the table below, illustrating the ease of diversification.
| Reactant (Amine) | Product (Vinyl Sulfonamide Derivative) | Potential "R" Group Diversity |
| Aniline (B41778) | N-phenyl-2-(4-bromophenyl)ethenesulfonamide | Aryl, Heteroaryl |
| Benzylamine | N-benzyl-2-(4-bromophenyl)ethenesulfonamide | Aralkyl |
| Morpholine | 4-(2-(4-bromophenyl)ethenesulfonyl)morpholine | Saturated Heterocycle |
| Piperidine | 1-(2-(4-bromophenyl)ethenesulfonyl)piperidine | Saturated Heterocycle |
| Glycine methyl ester | Methyl 2-(2-(4-bromophenyl)ethenesulfonamido)acetate | Amino Acid Ester |
The resulting library of vinyl sulfonamides can then be subjected to high-throughput screening to identify initial hits for drug discovery programs. The bromophenyl moiety can be kept constant during this initial diversification to probe the effect of the sulfonamide substituent on biological activity.
Scaffold for Combinatorial Chemistry Initiatives
Combinatorial chemistry aims to produce vast collections of compounds, known as libraries, which can be screened for desirable properties. This compound is an excellent scaffold for such initiatives because it possesses two distinct points of chemical diversity that can be exploited.
Diversity at the Sulfonyl Chloride: As discussed in the parallel synthesis section, the sulfonyl chloride can be reacted with a large library of nucleophiles (e.g., amines, alcohols, thiols) to generate a primary library of sulfonamides, sulfonates, or thiosulfonates.
Diversity at the Bromophenyl Ring: The bromine atom on the phenyl ring serves as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a second level of diversity into the molecule.
This dual-functionality enables a combinatorial approach where a library of sulfonamides, generated from reacting the parent compound with various amines, can be further diversified through reactions at the bromine atom. For example, a Suzuki coupling reaction could be employed to introduce a wide range of aryl or heteroaryl groups.
Illustrative Combinatorial Synthesis Plan:
Step 1 (Primary Library Generation): React this compound with a set of 50 different amines to produce 50 unique vinyl sulfonamides.
Step 2 (Secondary Library Generation): Each of the 50 vinyl sulfonamides is then subjected to a Suzuki coupling reaction with a set of 50 different boronic acids.
This two-step process can theoretically generate a library of 2,500 (50 x 50) distinct final compounds from a single starting scaffold. The development of synthetic methods for vinyl sulfones on solid supports or for DNA-encoded libraries (DEL) further enhances the potential for creating massive compound collections based on this scaffold. researchgate.net
| Scaffold | Primary Diversification (R¹ via Sulfonylation) | Secondary Diversification (R² via Suzuki Coupling) | Final Compound Structure |
| This compound | -NH-CH₂-Ph | Phenyl | N-benzyl-2-(4-biphenyl)ethenesulfonamide |
| This compound | -NH-(CH₂)₂-OH | Pyridin-3-yl | N-(2-hydroxyethyl)-2-(4-(pyridin-3-yl)phenyl)ethenesulfonamide |
| This compound | Morpholinyl | Thiophen-2-yl | 4-(2-(4-(thiophen-2-yl)phenyl)ethenesulfonyl)morpholine |
The systematic combination of different building blocks at these two positions allows for a comprehensive exploration of the chemical space around the 2-phenylethene-1-sulfonamide core, significantly increasing the probability of discovering novel bioactive molecules.
Vi. Computational and Theoretical Investigations of 2 4 Bromophenyl Ethene 1 Sulfonyl Chloride
Electronic Structure Calculations
Detailed electronic structure calculations are fundamental to understanding the behavior of a molecule. For 2-(4-Bromophenyl)ethene-1-sulfonyl chloride, this would involve sophisticated quantum chemical methods to model its properties.
Reaction Pathway Elucidation
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms.
Spectroscopic Feature Predictions
Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization. Techniques like Density Functional Theory (DFT) can be used to calculate vibrational frequencies (for IR and Raman spectra), nuclear magnetic shielding constants (for NMR spectra), and electronic transitions (for UV-Vis spectra). While general spectral data for related compounds exist, specific, high-quality predicted spectra for this compound have not been reported.
A hypothetical data table for predicted NMR shifts would look like this, but the values remain undetermined without actual calculations.
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C (ethene, alpha to SO₂Cl) | Data not available | H | Data not available |
| C (ethene, beta to SO₂Cl) | Data not available | H | Data not available |
| C (phenyl, ipso to ethene) | Data not available | - | - |
| C (phenyl, ortho) | Data not available | H | Data not available |
| C (phenyl, meta) | Data not available | H | Data not available |
Vibrational Analysis and Infrared Spectroscopy
Vibrational analysis through computational methods provides a theoretical infrared (IR) spectrum, which is invaluable for the interpretation of experimental spectroscopic data. By calculating the harmonic vibrational frequencies, it is possible to assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional modes of the various functional groups within this compound.
For a comprehensive analysis, the molecular geometry of this compound would first be optimized using a selected level of theory and basis set, for instance, B3LYP/6-311++G(d,p). Following optimization, a frequency calculation would yield the theoretical vibrational frequencies. It is standard practice to apply a scaling factor to these computed frequencies to better align them with experimental values, correcting for anharmonicity and the approximations inherent in the theoretical model.
The resulting data would be presented in a table format, detailing the calculated frequency, the IR intensity, and the assignment of the vibrational mode based on the potential energy distribution (PED).
Table 1: Theoretical Vibrational Frequencies and Assignments for this compound (Note: The following data is illustrative due to the absence of specific published research for this compound.)
| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment (Potential Energy Distribution) |
| ~3100-3000 | Moderate | C-H stretching (aromatic and vinyl) |
| ~1600-1580 | Strong | C=C stretching (vinyl) |
| ~1580-1400 | Strong | C=C stretching (aromatic ring) |
| ~1370-1350 | Very Strong | Asymmetric SO₂ stretching |
| ~1180-1160 | Very Strong | Symmetric SO₂ stretching |
| ~1070 | Strong | C-Br stretching |
| ~970 | Strong | =C-H out-of-plane bending (trans vinyl) |
| ~830 | Strong | C-H out-of-plane bending (para-substituted ring) |
| ~560 | Moderate | S-Cl stretching |
This theoretical approach not only aids in the assignment of experimental spectra but can also predict the spectral features of conformers or transient species that may be difficult to study empirically.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations are also employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose, typically performed at the DFT level of theory. These predictions are crucial for the structural elucidation of the molecule and for assigning the signals in experimental NMR spectra.
The process involves optimizing the molecular geometry and then calculating the isotropic magnetic shielding constants for each nucleus. These shielding constants are then referenced against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to obtain the chemical shifts (δ).
The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be systematically tabulated and compared with experimental data if available. Discrepancies between the calculated and experimental values can often provide deeper insights into solvent effects or specific intramolecular interactions not fully captured by the computational model.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative due to the absence of specific published research for this compound.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinyl Hα | ~7.0-7.2 | - |
| Vinyl Hβ | ~7.5-7.7 | - |
| Aromatic H (ortho to ethene) | ~7.6-7.8 | - |
| Aromatic H (ortho to Br) | ~7.5-7.7 | - |
| Vinyl Cα | - | ~130-135 |
| Vinyl Cβ | - | ~140-145 |
| Aromatic C (ipso to ethene) | - | ~135-140 |
| Aromatic C (ortho to ethene) | - | ~128-132 |
| Aromatic C (ortho to Br) | - | ~132-136 |
| Aromatic C (ipso to Br) | - | ~125-130 |
Conformation and Stereochemical Analysis
The three-dimensional structure and stereochemistry of this compound are pivotal in determining its reactivity and physical properties. Computational methods provide a means to explore the conformational landscape and understand the energetic factors that govern its stereochemical behavior.
Rotational Barriers and Conformational Preferences
The presence of single bonds in this compound allows for rotation around the C-C bond connecting the phenyl ring to the ethene group, and the C-S bond. This rotation can lead to different conformers with varying energies. Computational chemistry can be used to map the potential energy surface as a function of the dihedral angles defining these rotations.
By performing a relaxed scan of the relevant dihedral angles and calculating the energy at each step, a rotational energy profile can be constructed. The energy maxima on this profile correspond to the transition states for rotation, and the energy difference between the minima (stable conformers) and maxima gives the rotational barrier.
For this compound, the key dihedral angles to consider would be the C-C-C=C angle (describing the orientation of the phenyl ring relative to the vinyl group) and the C=C-S-O angles (describing the orientation of the sulfonyl chloride group). The calculations would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to interconversion between different conformers. This information is crucial for understanding the molecule's dynamic behavior in solution.
Table 3: Calculated Rotational Barriers for this compound (Note: The following data is illustrative due to the absence of specific published research for this compound.)
| Rotation Axis | Dihedral Angle Definition | Calculated Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| Phenyl-Ethene C-C Bond | C(ar)-C(ar)-C(v)=C(v) | ~4-6 | Planar (~0° or ~180°) |
| Ethene-Sulfonyl C-S Bond | C(v)=C(v)-S-Cl | ~2-4 | Staggered conformations |
Stereochemical Influence on Reaction Outcomes
The stereochemistry of the ethenesulfonyl chloride moiety can have a significant impact on the outcomes of its reactions. For instance, in nucleophilic addition reactions to the double bond, the stereochemical arrangement of the substituents can influence the facial selectivity of the attack.
Theoretical modeling can be used to investigate the transition states of such reactions. By comparing the activation energies for different stereochemical pathways, it is possible to predict the major product. For example, the attack of a nucleophile on the β-carbon of the vinyl group can proceed from either the Re or Si face. Computational analysis of the transition state structures for both pathways would reveal which approach is energetically more favorable, thus explaining or predicting the stereoselectivity of the reaction.
Vii. Future Research Trajectories and Innovations
Development of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of the vinyl sulfonyl chloride group is a key determinant of the compound's synthetic utility. While it readily participates in nucleophilic substitution and addition reactions, future research will likely focus on developing novel catalytic systems to control and enhance its reactivity, particularly for asymmetric transformations.
Current strategies for activating sulfonyl chlorides often rely on stoichiometric reagents or harsh conditions. The development of efficient catalytic systems represents a significant leap forward. Research could explore:
Transition-Metal Catalysis: Designing chiral transition-metal complexes could enable stereoselective additions across the vinyl group or catalyzed cross-coupling reactions at the bromophenyl site. Such catalysts could offer precise control over the formation of complex chiral molecules, which is crucial in pharmaceutical synthesis. ukri.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org Future work could devise photocatalytic systems that selectively activate the C-Br bond or the vinyl system of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride, enabling novel bond formations and functionalizations that are inaccessible through traditional thermal methods.
Heterogeneous Catalysis: The development of recoverable and reusable solid-supported catalysts, such as heterogeneous geminal atom catalysts (GACs), could lead to more sustainable and cost-effective processes. sciencedaily.com These catalysts could facilitate reactions such as selective hydrogenations, oxidations, or coupling reactions, simplifying product purification and reducing industrial waste. sciencedaily.com
The table below outlines potential catalytic systems and their targeted applications for enhancing the reactivity of the subject compound.
| Catalytic System | Target Moiety | Potential Transformation | Desired Outcome |
| Chiral Lewis Acids | Vinyl Sulfonyl Chloride | Asymmetric Michael Addition | Synthesis of enantiomerically pure compounds |
| Palladium/Ligand Complexes | Bromophenyl Group | Suzuki or Heck Coupling | Modular synthesis of complex aryl structures |
| Visible-Light Photocatalysts | C-Br or C=C Bond | Radical Addition/Coupling | Mild and selective C-C or C-heteroatom bond formation |
| Heterogeneous Catalysts | Entire Molecule | Selective Hydrogenation | Green and reusable catalytic processes |
Integration into Flow Chemistry and Continuous Synthesis Protocols
The synthesis and manipulation of highly reactive compounds like sulfonyl chlorides often present safety and scalability challenges in traditional batch reactors, including poor heat management and the use of hazardous reagents. rsc.org Flow chemistry, or continuous manufacturing, offers a compelling solution to these issues.
Integrating the synthesis and subsequent reactions of this compound into continuous flow protocols is a promising avenue for future research. researchgate.netmdpi.comresearchgate.net Key advantages include:
Enhanced Safety: Flow reactors utilize small reaction volumes, which mitigates the risks associated with exothermic reactions and the handling of unstable intermediates. rsc.orgchemrxiv.org
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org
Improved Efficiency: Continuous processes can significantly increase space-time yield and throughput compared to batch methods, making the synthesis more efficient and scalable. mdpi.com
Future research will focus on designing multi-step, fully automated flow systems that begin from simple precursors and yield functionalized derivatives of this compound without the need for isolating intermediates. researchgate.net
The following table compares key parameters of batch versus flow synthesis for sulfonyl chlorides, highlighting the advantages of continuous protocols.
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes |
| Heat Transfer | Often inefficient | Excellent and rapid |
| Reaction Control | Less precise | Precise control over parameters |
| Scalability | Complex and often non-linear | Straightforward (scaling-out) |
| Space-Time Yield | Generally lower | Significantly higher |
Exploration of Bioorthogonal Applications via Unique Reactivity
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The vinyl sulfonyl group is a known Michael acceptor, capable of reacting selectively with soft nucleophiles like the thiol group of cysteine residues in proteins. This reactivity makes vinyl sulfones and related compounds attractive warheads for targeted covalent inhibitors and chemical biology probes. nih.govrsc.org
The structure of this compound presents a unique opportunity for developing novel bioorthogonal reagents. Future research could explore its potential in several ways:
Cysteine-Selective Probes: The vinyl sulfonyl moiety can be exploited for the selective labeling of cysteine residues on proteins. The bromophenyl group can serve as a handle for attaching reporter tags (e.g., fluorophores, biotin) via cross-coupling reactions, creating versatile probes for protein tracking and imaging. nih.gov
Dual-Function Reagents: The compound's framework could be adapted to create reagents for dual protein labeling. For instance, after an initial cysteine-selective Michael addition, a second bioorthogonal handle previously installed at the bromo-phenyl position could be used for a subsequent ligation reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov
Photoactivatable Probes: Drawing inspiration from photoinitiated bioorthogonal reactions like the tetrazole ligation, the vinyl group could potentially participate in light-induced cycloadditions, offering spatiotemporal control over protein labeling in living systems. acs.org
The unique electrophilicity of the vinyl sulfonyl chloride group, compared to more common vinyl sulfones or sulfonamides, may offer distinct reactivity profiles that could be fine-tuned for specific biological targets.
Design of Next-Generation Reagents from this compound Framework
The trifunctional nature of this compound makes it an ideal starting point for the design of novel, multifunctional reagents for organic synthesis, materials science, and drug discovery. researchgate.netnih.gov Its framework allows for programmed, sequential functionalization at its three distinct reactive sites.
Future innovations in reagent design could include:
Multifunctional Building Blocks: By first reacting the sulfonyl chloride group to form a stable sulfonamide or sulfonate ester, the remaining vinyl and bromophenyl groups can be used in subsequent orthogonal reactions. This would generate a library of complex building blocks for synthesizing diverse molecular architectures. iaea.org
Polymer and Materials Science: The vinyl group makes the compound a potential monomer for polymerization or a functional handle for grafting onto polymer surfaces. Free radical polymerization of styrene (B11656) and maleimide (B117702) derivatives is a well-established field, and similar principles could be applied here. nih.govmdpi.com The resulting polymers would be decorated with reactive sulfonyl chloride and bromo-phenyl groups, allowing for extensive post-polymerization modification to create functional materials with tailored properties.
Fragment-Based Drug Discovery: The core structure can be used to generate a library of fragments for screening against biological targets. The sulfonyl chloride can be converted into a diverse set of sulfonamides, a common motif in pharmaceuticals, while the bromophenyl group allows for vectoral expansion of the fragment through established coupling chemistries. cbijournal.com
The systematic exploration of the reactivity at each functional site will unlock the full potential of this compound as a versatile platform for creating next-generation chemical tools.
Q & A
Q. What is the optimal synthetic route for 2-(4-Bromophenyl)ethene-1-sulfonyl chloride, and how is purity confirmed?
The compound is synthesized via chlorosulfonylation of 4-bromostyrene using sulfuryl chloride (SO₂Cl₂), yielding 89% as a white solid. Key steps include reflux conditions and purification by crystallization. Purity is confirmed via melting point (98–100°C), H NMR (distinct vinyl protons at δ 7.11 and 7.78, J = 15.6 Hz), and HRMS ([M+H]⁺ at m/z 280.8982) .
Q. How is structural characterization performed for this sulfonyl chloride?
H NMR analysis in CDCl₃ reveals diagnostic peaks for the trans-alkene (δ 7.11 and 7.78, J = 15.6 Hz) and aromatic protons (δ 7.52–7.59). HRMS provides exact mass confirmation (calculated m/z 279.8960). X-ray crystallography or C NMR can further validate regiochemistry and electronic effects .
Q. What safety protocols are recommended for handling this compound?
While specific data for this compound is limited, structurally similar sulfonyl chlorides (e.g., 2-(4-Bromophenyl)acetyl chloride) require strict precautions: use fume hoods, wear acid-resistant gloves (P280), and neutralize spills with inert adsorbents. Hazard codes (GHS05/07) indicate corrosivity and acute toxicity .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing analogs with varying substituents?
Yield discrepancies (e.g., 57% for sulfonyl fluoride analogs) suggest sensitivity to steric/electronic factors. Optimize reaction time, temperature, and stoichiometry of SO₂Cl₂. For electron-deficient aryl groups, catalytic Lewis acids (e.g., FeCl₃) may enhance reactivity .
Q. What strategies resolve contradictions in reported biological activity of sulfonamide derivatives?
Biological activity variations arise from substituent positioning (e.g., para-bromo vs. ortho-chloro). Use structure-activity relationship (SAR) studies: systematically modify the aryl or sulfonyl group and assess cytotoxicity (e.g., IC₅₀ in cancer cell lines). Compare with analogs like 4-benzyl-1,3-oxazole derivatives .
Q. How does the chlorosulfonylation mechanism proceed, and what side reactions occur?
The reaction likely follows an electrophilic addition pathway, where SO₂Cl₂ reacts with the alkene to form a β-chlorosulfonate intermediate, followed by elimination. Competing side reactions include dimerization or over-chlorination. Monitor via TLC and quench the reaction promptly after completion .
Q. What analytical methods differentiate between (E)- and (Z)-isomers of this compound?
Coupling constants in H NMR (J = 15.6 Hz for trans) distinguish (E)-isomers. For ambiguous cases, NOESY NMR or computational modeling (DFT) can confirm spatial arrangements. HRMS ensures no isotopic interference from bromine .
Q. How can this compound be utilized in designing protease inhibitors?
The sulfonyl chloride group reacts selectively with amine nucleophiles (e.g., lysine residues). Synthesize sulfonamide derivatives via coupling with amino acids or peptidomimetics. Evaluate inhibitory activity using enzymatic assays (e.g., trypsin or caspase-3) and compare with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
